molecular formula C12H18N2OS B12115650 Propanamide, 2,2-dimethyl-N-[6-methyl-3-(methylthio)-2-pyridinyl]- CAS No. 86847-82-7

Propanamide, 2,2-dimethyl-N-[6-methyl-3-(methylthio)-2-pyridinyl]-

Cat. No.: B12115650
CAS No.: 86847-82-7
M. Wt: 238.35 g/mol
InChI Key: KCVUZIQTUIGABE-UHFFFAOYSA-N
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Description

Propanamide, 2,2-dimethyl-N-[6-methyl-3-(methylthio)-2-pyridinyl]- is an organic compound with the molecular formula C11H16N2OS It is a derivative of propanamide, characterized by the presence of a pyridine ring substituted with a methylthio group and a dimethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanamide, 2,2-dimethyl-N-[6-methyl-3-(methylthio)-2-pyridinyl]- typically involves the reaction of 2,2-dimethylpropanamide with 6-methyl-3-(methylthio)-2-pyridinecarboxylic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. Common reagents used in this synthesis include thionyl chloride or phosphorus trichloride, which act as dehydrating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

Propanamide, 2,2-dimethyl-N-[6-methyl-3-(methylthio)-2-pyridinyl]- undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the methylthio group can be replaced by other substituents using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

Propanamide, 2,2-dimethyl-N-[6-methyl-3-(methylthio)-2-pyridinyl]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of propanamide, 2,2-dimethyl-N-[6-methyl-3-(methylthio)-2-pyridinyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the pyridine ring and methylthio group allows for specific interactions with biological molecules, influencing pathways related to inflammation, microbial growth, and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    Propanamide, 2,2-dimethyl-N-(3-methylphenyl)-: Similar in structure but with a phenyl ring instead of a pyridine ring.

    Propanamide, N,N-diethyl-2-methyl-: Contains diethyl groups instead of dimethyl groups.

    Propanamide, N-(4-methoxyphenyl)-2,2-dimethyl-: Features a methoxy-substituted phenyl ring.

Uniqueness

Propanamide, 2,2-dimethyl-N-[6-methyl-3-(methylthio)-2-pyridinyl]- is unique due to the presence of the methylthio group on the pyridine ring, which imparts distinct chemical and biological properties

Biological Activity

Propanamide, 2,2-dimethyl-N-[6-methyl-3-(methylthio)-2-pyridinyl]- (CAS Number: 86847-59-8) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H16_{16}N2_2OS
  • Molecular Weight : 192.26 g/mol
  • Density : 1.1 g/cm³
  • Boiling Point : Approximately 349.3 °C

The structure of the compound features a pyridine ring substituted with a methylthio group, contributing to its unique biological properties.

Biological Activity Overview

The biological activity of Propanamide, 2,2-dimethyl-N-[6-methyl-3-(methylthio)-2-pyridinyl]- has been investigated in various studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antibacterial properties. For instance, studies have shown that derivatives of pyridine can inhibit the growth of various bacteria, suggesting that Propanamide may possess similar qualities.

Anticancer Activity

Several studies have focused on the anticancer potential of related compounds. For example:

  • Cytotoxicity Assays : In vitro assays have demonstrated that certain analogs exhibit cytotoxic effects against cancer cell lines such as HepG2 and MCF-7. The IC50_{50} values for these compounds ranged from 0.39 μM to 7.4 nM, indicating potent activity against tumor cells .

The mechanisms through which Propanamide exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Research indicates that some derivatives can induce apoptosis in cancer cells, leading to reduced viability.

Case Studies

  • Study on Anticancer Efficacy :
    • A study conducted by Liu et al. evaluated a series of pyridine derivatives for their anticancer activity. The most promising compound demonstrated significant inhibition of A549 cell lines with an IC50_{50} value of 36.12 μM .
  • Antibacterial Properties :
    • A comparative study highlighted the antibacterial effects of various pyridine derivatives against common pathogens. Results indicated that compounds with a methylthio substituent exhibited enhanced antibacterial activity compared to their non-substituted counterparts .

Data Tables

PropertyValue
Molecular Weight192.26 g/mol
Density1.1 g/cm³
Boiling Point349.3 °C
Anticancer IC50_{50}Ranges from 0.39 μM to 7.4 nM
Antibacterial ActivitySignificant against various strains

Properties

CAS No.

86847-82-7

Molecular Formula

C12H18N2OS

Molecular Weight

238.35 g/mol

IUPAC Name

2,2-dimethyl-N-(6-methyl-3-methylsulfanylpyridin-2-yl)propanamide

InChI

InChI=1S/C12H18N2OS/c1-8-6-7-9(16-5)10(13-8)14-11(15)12(2,3)4/h6-7H,1-5H3,(H,13,14,15)

InChI Key

KCVUZIQTUIGABE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)SC)NC(=O)C(C)(C)C

Origin of Product

United States

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